![molecular formula C26H28N2O2 B4193912 2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide](/img/structure/B4193912.png)
2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide
Overview
Description
2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide, commonly known as DPH, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPH belongs to the class of compounds known as piperidine derivatives, which have been shown to exhibit a range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of DPH is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various receptors in the brain and peripheral tissues. DPH has been shown to have affinity for various receptors such as the mu-opioid receptor, the kappa-opioid receptor, and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
DPH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that DPH can inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase. In vivo studies have shown that DPH can reduce pain and inflammation, improve cognitive function, and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using DPH in lab experiments is its well-established synthesis method, which makes it readily available for research purposes. However, one of the limitations of using DPH is its potential toxicity, which requires careful handling and dosage control.
Future Directions
There are several future directions for the research on DPH. One potential direction is the development of novel derivatives of DPH with improved pharmacological properties. Another potential direction is the investigation of the potential therapeutic applications of DPH in other fields such as oncology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of DPH and its potential side effects.
In conclusion, DPH is a synthetic compound with potential therapeutic applications in various fields. Its synthesis method is well-established, and its pharmacological properties have been extensively studied. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
DPH has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DPH has been shown to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, DPH has been shown to exhibit analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. In medicinal chemistry, DPH has been used as a starting material for the synthesis of various other compounds with potential therapeutic applications.
properties
IUPAC Name |
2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c29-25(27-24-14-8-3-9-15-24)20-28-18-16-23(17-19-28)26(30,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,23,30H,16-20H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBFUAHKEBCMTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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